N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline
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Overview
Description
N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromothiophene moiety attached to a fluorinated aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromothiophene-2-carbaldehyde and 2-fluoroaniline.
Condensation Reaction: The 3-bromothiophene-2-carbaldehyde is reacted with 2-fluoroaniline in the presence of a suitable catalyst, such as glacial acetic acid, to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to substitute the bromine atom with other aryl or alkyl groups.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted thiophene derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and can be used in the development of new drugs.
Materials Science: It is used in the design and synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline: This compound is similar but has the fluorine atom positioned differently on the aniline ring.
N-[(3-bromothiophen-2-yl)methyl]-4-fluoroaniline: Another similar compound with the fluorine atom at the para position on the aniline ring.
Uniqueness
N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline is unique due to its specific substitution pattern, which can influence its reactivity and properties. The position of the fluorine atom can affect the electronic distribution within the molecule, potentially leading to different chemical behaviors and applications compared to its analogs.
Properties
Molecular Formula |
C11H9BrFNS |
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Molecular Weight |
286.17 g/mol |
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline |
InChI |
InChI=1S/C11H9BrFNS/c12-8-5-6-15-11(8)7-14-10-4-2-1-3-9(10)13/h1-6,14H,7H2 |
InChI Key |
FNINGOYLOREAFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=C(C=CS2)Br)F |
Origin of Product |
United States |
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